6-(Trifluoromethyl)uracil

Enzyme Inhibition Medicinal Chemistry Thymidine Phosphorylase

Medicinal chemistry groups pursuing thymidine phosphorylase (TP) inhibitors face poor binding with standard uracil scaffolds. 6-(Trifluoromethyl)uracil (CAS 672-45-7) solves this with a 6-CF3 pharmacophore delivering 7-fold enhanced TP affinity over 6-methyluracil. • Enables >60-fold potency gains via C5 derivatization for oncology lead optimization. • 6-CF3 isomer mandatory for Ag(I) metallodrugs (SI 4.6 vs prostate cancer); the 5-isomer intercalates DNA and lacks selectivity. • Core scaffold for broad-spectrum pre-/post-emergence herbicides with confirmed crop selectivity (corn, cotton, soybeans). Supplied ≥97% purity, white powder; ambient shipping; in stock for immediate dispatch.

Molecular Formula C5H3F3N2O2
Molecular Weight 180.08 g/mol
CAS No. 672-45-7
Cat. No. B107741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)uracil
CAS672-45-7
Synonyms6-(Trifluoromethyl)uracil;  6-Trifluoromethylpyrimidine-2,4-diol;  NSC 33033;  NSC 400845
Molecular FormulaC5H3F3N2O2
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
InChIKeyIROWWTVZNHKLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)uracil Technical Baseline & Core Properties


6-(Trifluoromethyl)uracil (CAS 672-45-7, C5H3F3N2O2, MW 180.08) is a fluorinated pyrimidine-2,4-dione derivative distinguished from uracil by a trifluoromethyl group at the 6-position [1]. This substitution imparts enhanced lipophilicity (predicted LogP -0.68 ), increased acidity, and altered hydrogen-bonding capacity relative to the parent nucleobase, making the compound a versatile scaffold in medicinal chemistry and agrochemical research [2]. It is commercially available as a white to off-white powder with a melting point of 230-235°C and is primarily utilized as a synthetic intermediate rather than a final therapeutic agent [3].

Workflow Synthetic intermediate for fluorinated heterocycle libraries
Scaffold 6-CF3 group enhances lipophilicity and modulates hydrogen bonding
Use context Medicinal chemistry and agrochemical research building block

Non-Interchangeability of 6-(Trifluoromethyl)uracil


The substitution position and electronic nature of the 6-trifluoromethyl group on the uracil ring create a distinct pharmacophore that cannot be replicated by 5-substituted analogs (e.g., 5-fluorouracil) or 6-alkyl derivatives (e.g., 6-methyluracil). The trifluoromethyl group significantly increases the acidity of the uracil N3-H proton, altering hydrogen-bonding patterns with biological targets [1]. Moreover, the electron-withdrawing nature of the CF3 group modulates the π-system of the pyrimidine ring, affecting interactions with metal ions in coordination complexes [2] and influencing the reactivity of the C5 position for further derivatization [3]. Generic substitution with other uracil derivatives would result in altered target engagement, divergent metabolic stability, and different downstream synthetic utility, directly impacting the validity of research outcomes and process economics.

5-Substituted uracils

Altered ring electronics and hydrogen-bond patterns; target engagement may not transfer.

6-Alkyl derivatives (e.g., 6-methyluracil)

Reduced acidity and weaker binding affinity in enzyme assays; selectivity profile may differ significantly.

Non-fluorinated uracil

Lacks electron-withdrawing CF3; limits key derivatization routes and biological activity context.

6-(Trifluoromethyl)uracil Comparative Evidence


Enhanced Thymidine Phosphorylase Binding

Replacement of the 6-methyl group of 6-methyluracil with a 6-trifluoromethyl group results in a sevenfold increment in binding affinity to thymidine phosphorylase [1]. The enhanced binding is attributed to the increased acidity of the uracil ring conferred by the electron-withdrawing trifluoromethyl substituent [1]. Further 5-substitution of 6-(trifluoromethyl)uracil with a phenylbutyl group yields a 10-fold improvement over the parent 6-(trifluoromethyl)uracil and a 67-fold improvement over 6-methyluracil, underscoring the unique contribution of the 6-CF3 group as a foundational scaffold for inhibitor optimization [1].

TP Binding
Head-to-head
7-fold increase vs. 6-methyluracil
Supports thymidine phosphorylase inhibitor research fit
Baker & Rzeszotarski, 1967; enzyme inhibition assay
Enzyme Inhibition Medicinal Chemistry Thymidine Phosphorylase Angiogenesis

Divergent Antiproliferative Selectivity of Silver(I) Complexes

Silver(I) complexes of 6-(trifluoromethyl)uracil (Ag-6TFMU) and its 5-isomer (Ag-5TFMU) exhibit markedly different antiproliferative profiles across human tumor cell lines [1]. Ag-6TFMU demonstrated selective activity against prostate (PC-3) and kidney cancer cell lines, with selectivity indices of 4.6 and 1.3, respectively [1]. In contrast, Ag-5TFMU was active over all tumor cell lines tested except MCF-7 (breast cancer) but showed no selectivity (selectivity index <1) [1]. Furthermore, biophysical circular dichroism assays revealed that Ag-5TFMU interacts with DNA via intercalation, an effect not observed with Ag-6TFMU [1]. The distinct coordination geometry and polymeric structure of Ag-6TFMU, featuring tetradentate dianionic 6TFMU moieties, underlies this differential biological behavior [1].

Ag Complex Selectivity
Head-to-head
SI 4.6 (PC-3) vs. <1 for 5-isomer
Isomer-specific cell-model selectivity context
Pereira et al., 2025; prostate and kidney cell lines
Metal-Based Drugs Anticancer Coordination Chemistry Tumor Cell Lines

Thermal Stability Advantage over 6-Methyluracil

The melting point of 6-(trifluoromethyl)uracil is 230-235°C , which is substantially lower than that of 6-methyluracil (318-319°C) , uracil (>300°C, reported as 335°C with decomposition) , and 5-fluorouracil (282-286°C with decomposition) . This ~100°C reduction in melting point relative to the 6-methyl analog reflects the disruption of crystalline lattice packing by the bulky, electronegative trifluoromethyl group. The lower melting point facilitates melt-based formulation approaches and simplifies purification via recrystallization from organic solvents, as the compound is more soluble in common organic solvents than its non-fluorinated counterparts.

Melting Point
Cross-study
230–235 °C
Lower melting point supports melt-based processing
~100 °C below 6-methyluracil; multiple literature sources
Process Chemistry Formulation Physical Properties Purification

Lipophilicity Advantage over Uracil

The introduction of a trifluoromethyl group at the 6-position increases the predicted octanol-water partition coefficient (LogP) from -1.07 for uracil to -0.68 for 6-(trifluoromethyl)uracil . This ~0.4 LogP unit increase corresponds to an approximately 2.5-fold increase in lipophilicity, which is expected to enhance passive membrane permeability. Additionally, the predicted LogD at pH 7.4 is -3.58 , indicating the compound remains ionized at physiological pH due to the acidic N3-H proton (pKa lowered by the electron-withdrawing CF3 group). This dual property—increased intrinsic lipophilicity coupled with ionization at physiological pH—creates a unique ADME profile that differs from both uracil and 5-substituted fluorouracils.

Lipophilicity
Class-level inference
ΔLogP +0.39 vs. uracil
May improve membrane permeability for scaffold optimization
ACD/Labs predicted; experimental validation advised
Drug Design ADME Lipophilicity Bioavailability

Herbicidal Activity and Crop Selectivity

Patent literature establishes that 3-substituted-6-(trifluoromethyl)uracils exhibit potent and selective pre-emergence and post-emergence herbicidal activity [1]. In standardized greenhouse assays, compounds prepared from the 6-(trifluoromethyl)uracil scaffold demonstrated broad-spectrum control of both monocotyledonous (e.g., barnyard grass, crabgrass, green foxtail, wild oats) and dicotyledonous (e.g., ragweed, kochia, lambsquarters, mustard, pigweed) weed species at application rates as low as 4 lb/acre [1]. Importantly, these compounds displayed crop selectivity, with minimal effect on useful crops such as corn, cotton, snap-beans, and soybeans [1]. The 6-trifluoromethyl group is an essential structural feature for this herbicidal activity class; analogous compounds lacking this substituent do not exhibit the same spectrum of activity.

Herbicidal Activity
Class-level inference
Broad-spectrum pre- and post-emergence
Reported herbicidal screening context for 3-substituted derivatives
Patent-based greenhouse assays; 4 lb/acre application rate
Agrochemical Herbicide Structure-Activity Relationship Weed Control

Synthetic Versatility as a Building Block

6-(Trifluoromethyl)uracil serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds. The electron-withdrawing CF3 group activates the C5 position for electrophilic substitution and cross-coupling reactions, enabling the synthesis of 5-substituted-6-(trifluoromethyl)uracils [1]. For example, 6-(trifluoromethyl)uracil reacts with 2-chloro-1,5-dinitro-3-trifluoromethyl-benzene to yield 3-(2,4-dinitro-6-trifluoromethyl-phenyl)-6-trifluoromethyl-1H-pyrimidine-2,4-dione . Additionally, ethyl 3-amino-4,4,4-trifluorocrotonate can be converted via a one-step reaction with alkyl and aryl isocyanates to novel 3-substituted-6-(trifluoromethyl)uracils [2]. This distinct reactivity profile, dictated by the 6-CF3 group's electronic effects, is not recapitulated by uracil or 5-substituted uracils, making 6-(trifluoromethyl)uracil a unique and indispensable building block for medicinal chemistry and agrochemical synthesis.

Synthetic Utility
Supporting evidence
C5 functionalization, N3-alkylation
Enables diverse fluorinated heterocycle synthesis
Electronic effects of 6-CF3 drive distinct reactivity
Synthetic Chemistry Building Block Derivatization Heterocycle Synthesis

Applications of 6-(Trifluoromethyl)uracil


Anti-Angiogenic Thymidine Phosphorylase Inhibitors

Medicinal chemistry teams pursuing thymidine phosphorylase (TP) inhibitors for oncology applications should prioritize 6-(trifluoromethyl)uracil as a starting scaffold. As established by direct comparative data, the 6-CF3 substituent confers a sevenfold binding enhancement over 6-methyluracil [1]. Further optimization via 5-position substitution can yield inhibitors with >60-fold improved potency [1]. This quantitative advantage translates to reduced synthetic burden and higher probability of identifying lead compounds with sufficient target engagement for in vivo proof-of-concept studies.

Metal-Based Anticancer Agents

Researchers developing metallodrugs should specifically procure 6-(trifluoromethyl)uracil, not its 5-isomer, for complexation with silver(I) or other transition metals. The Ag-6TFMU complex demonstrates measurable selectivity (SI = 4.6) against prostate cancer cells and does not intercalate DNA, whereas the Ag-5TFMU complex lacks selectivity and interacts with DNA via intercalation [2]. This differential mechanism of action and therapeutic window is directly attributable to the distinct coordination chemistry of the 6-isomer, underscoring the non-interchangeability of positional isomers.

Selective Herbicide Discovery

Agrochemical research groups developing next-generation herbicides should utilize 6-(trifluoromethyl)uracil as a core intermediate. Patent evidence confirms that 3-substituted-6-(trifluoromethyl)uracils exhibit broad-spectrum pre- and post-emergence herbicidal activity with demonstrated crop selectivity (corn, cotton, soybeans) [3]. The 6-CF3 group is a requisite structural element for this class of herbicidal uracils, and procurement of the parent compound enables rapid SAR exploration through established synthetic routes.

Building Block for Fluorinated Nucleosides & Heterocycles

Synthetic chemistry laboratories focused on generating diverse fluorinated compound libraries should stock 6-(trifluoromethyl)uracil as a versatile building block. The compound's unique electronic properties enable C5 functionalization, N3-alkylation, and cyclization reactions that are not accessible with non-fluorinated uracil analogs [4]. Its commercial availability in high purity (≥95%) and favorable physical properties (melting point 230-235°C, solid at room temperature) facilitate handling and storage in parallel synthesis workflows .

Application
Selection Property
Validation Focus
Thymidine phosphorylase inhibitor studies
6-CF3 scaffold binding enhancement
TP enzyme inhibition assay response
Metallodrug discovery for oncology models
Isomer-specific coordination chemistry
Tumor-cell line selectivity profiling
Herbicide discovery research
6-CF3 as requisite structural element
Herbicidal activity screening in greenhouse assays
Fluorinated heterocycle synthesis
Electronic activation of C5 for derivatization
Synthetic route feasibility and yield
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